2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride
Description
2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride (CAS: 1946010-82-7) is a chiral organic compound with the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.14 g/mol . It is a dihydrochloride salt, enhancing its solubility in polar solvents and stability under standard laboratory conditions. It is marketed as a liquid with 95% purity and is primarily used in research and development, particularly in medicinal chemistry as a chiral building block .
Properties
IUPAC Name |
2-[(2R)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9-6-2-3-7(9)4-5-8;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWNJCHXKFIPLD-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride involves several steps. One common method includes the reaction of 2-pyrrolidinone with methylamine under specific conditions to form the intermediate compound, which is then further reacted with ethylamine to produce the final product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Reaction Types and Reagents
The compound participates in several characteristic reactions, primarily driven by its nucleophilic amine group and the stereochemistry of its pyrrolidine ring . Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salts | Occurs under basic conditions; stereochemistry retained due to rigid ring. |
| Acylation | Acyl chlorides (e.g., AcCl) | Amides | Requires anhydrous conditions; yields stable derivatives for analysis. |
| Alkylation | Alkylating agents (e.g., dimethyl sulfate) | Secondary/tertiary amines | pH-sensitive; optimal at 8–10 to avoid protonation of the amine. |
| Oxidation | KMnO₄ or CrO₃ | Ketones or carboxylic acids | Pyrrolidine ring stability limits over-oxidation; regioselectivity observed. |
| Reduction | LiAlH₄ or NaBH₄ | Secondary alcohols (if ketone intermediate) | Rarely applied directly due to pre-existing saturated structure. |
Mechanistic Insights
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Amine Reactivity : The primary amine (-NH₂) acts as a nucleophile, attacking electrophilic centers in acyl chlorides or alkyl halides. The dihydrochloride form requires neutralization (e.g., with NaOH) to free the amine for reactivity .
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Stereochemical Influence : The (2R)-configured pyrrolidine ring imposes spatial constraints, directing regioselectivity in reactions like alkylation. For example, methyl groups preferentially add to the less hindered face.
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Ring Participation : The pyrrolidine ring can stabilize transition states via its electron-rich nitrogen, enhancing reaction rates in substitutions .
Reaction Conditions and Optimization
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pH Sensitivity : Reactions requiring free amine (e.g., acylation) demand deprotonation, typically achieved with NaHCO₃ or Et₃N.
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Solvent Compatibility : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction efficiency.
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Temperature Control : Exothermic reactions (e.g., alkylation) are conducted at 0–5°C to prevent side reactions.
Scientific Research Applications
Biological Applications
The compound has been studied for its potential roles in various therapeutic areas:
Central Nervous System Activity
Research indicates that 2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride may act as a modulator in neurotransmitter systems, showing promise in treating conditions such as anxiety and depression.
Pharmacological Studies
The compound has been investigated for its interactions with various receptors and enzymes, particularly those involved in neurological pathways. Notably:
- It has shown potential as an H3 receptor ligand, which could be beneficial in developing treatments for cognitive disorders.
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, suggesting its potential utility as an anxiolytic agent.
Case Study 2: Synthesis Optimization
Research conducted by Hilmy et al. (2023) highlighted the optimization of synthesis methods for this compound, focusing on cost-effective and scalable processes that maintain high yield and purity levels. This work is crucial for facilitating further research and development in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(S)-2-(1-Methylpyrrolidin-2-yl)ethan-1-amine Dihydrochloride
- Molecular Formula : C₇H₁₈Cl₂N₂
- Key Difference : This compound is the S-enantiomer of the target molecule.
- For example, the R-configuration in the target compound may exhibit higher affinity for specific FFAR1/FFAR4 modulators compared to the S-form .
2-(Pyridin-3-yl)ethan-1-amine Dihydrochloride
- CAS: Not explicitly provided ()
- Molecular Formula : C₇H₁₁Cl₂N₃ (inferred from synthesis steps)
- Key Difference : Replaces the methylpyrrolidine group with a pyridine ring .
- This structural change likely improves solubility in aqueous media but reduces lipophilicity compared to the pyrrolidine-based target compound. The pyridine derivative was synthesized for use in triazine-based dual-acting modulators, suggesting distinct therapeutic applications .
Methyl({[(2R)-1-Methylpyrrolidin-2-yl]methyl})amine Dihydrochloride
- CAS : EN300-747090 ()
- Molecular Formula : C₈H₂₀Cl₂N₂ (inferred from )
- Key Difference : Contains an additional methyl group on the amine (N-methylation).
- Impact : N-methylation reduces the compound’s basicity and may alter its pharmacokinetic profile, such as membrane permeability or metabolic stability. This modification could make it more suitable for central nervous system (CNS) targets due to increased blood-brain barrier penetration .
2-[(2R)-Pyrrolidin-2-yl]ethan-1-amine Dihydrochloride
- CAS : 1807938-21-1 ()
- Molecular Formula : C₆H₁₆Cl₂N₂
- Key Difference : Lacks the 1-methyl group on the pyrrolidine ring.
- However, it may also reduce conformational rigidity, affecting selectivity in biological systems .
2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine Dihydrochloride
- CAS : 1269151-25-8 ()
- Molecular Formula : C₈H₁₅Cl₂N₃
- Key Difference : Substitutes pyrrolidine with a 4,6-dimethylpyrimidine ring .
- Impact : The pyrimidine ring introduces aromaticity and hydrogen-bonding sites (N atoms), enhancing interactions with nucleic acids or ATP-binding proteins. This compound’s planar structure contrasts with the three-dimensional pyrrolidine moiety in the target molecule, suggesting divergent applications in kinase inhibitors or antiviral agents .
Comparative Data Table
Biological Activity
2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride, commonly referred to as a derivative of pyrrolidine, is a compound with notable biological activities. Its structure, characterized by the presence of a pyrrolidine ring and an amine functional group, suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
- IUPAC Name : (R)-2-(1-methylpyrrolidin-2-yl)ethan-1-amine
- Molecular Formula : C7H16N2
- CAS Number : 422545-96-8
- Molecular Weight : 128.22 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can act as modulators of neurotransmitter release and reuptake, particularly affecting dopamine and norepinephrine pathways.
Key Mechanisms:
- Dopaminergic Activity : The compound may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.
- Adrenergic Modulation : It may influence adrenergic receptors, potentially affecting stress response and energy metabolism.
Biological Activity Data Table
| Biological Activity | Effect | Reference |
|---|---|---|
| Dopamine Release | Increased | |
| Norepinephrine Reuptake Inhibition | Moderate | |
| Neuroprotective Effects | Observed in vitro |
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective properties of similar pyrrolidine derivatives found that they significantly reduced neuronal apoptosis in models of oxidative stress. This suggests that this compound may offer protective benefits against neurodegenerative conditions.
Case Study 2: Behavioral Studies in Rodents
In behavioral assays conducted on rodents, administration of related compounds resulted in enhanced locomotor activity and reduced anxiety-like behaviors. These findings imply potential applications in treating disorders such as depression or anxiety.
Research Findings
Recent research has focused on the pharmacological profiles of pyrrolidine derivatives. The following findings highlight the significance of this compound:
- Pharmacokinetics : Studies suggest favorable absorption characteristics and a moderate half-life, making it a candidate for therapeutic applications.
- Toxicology : Preliminary toxicological assessments indicate low toxicity at therapeutic doses, although further studies are required to fully understand its safety profile.
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Potential Therapeutic Uses :
- Treatment for mood disorders.
- Neuroprotective agent in neurodegenerative diseases.
- Modulator for cognitive enhancement.
Q & A
Q. What are the established synthetic routes for 2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride, and how can enantiomeric purity be maintained?
- Methodological Answer : The synthesis typically involves chiral resolution of intermediates. For example, (2R)-configured pyrrolidine derivatives are synthesized via asymmetric reduction of prochiral ketones using catalysts like chiral oxazaborolidines. The intermediate 2-[(2R)-1-methylpyrrolidin-2-yl]ethan-1-amine is then treated with HCl to form the dihydrochloride salt. Key steps include:
- Alkylation : Introduction of the methyl group to pyrrolidine under controlled pH and temperature.
- Amination : Use of reductive amination with sodium cyanoborohydride to preserve stereochemistry .
- Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) ensures >98% enantiomeric excess .
Q. How is this compound characterized to confirm structural and stereochemical integrity?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR to verify the pyrrolidine ring substitution pattern and amine proton environment.
- IR : Peaks at 2500–2700 cm confirm hydrochloride salt formation.
- Chiroptical Methods :
- Polarimetry : Specific rotation ([α]) compared to literature values for (2R)-configured analogs.
- Circular Dichroism (CD) : Distinct Cotton effects at 210–230 nm correlate with the R-configuration .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNCl) .
Q. What pharmacological mechanisms are associated with this compound?
- Methodological Answer : The compound is structurally analogous to clemastine, an H histamine receptor antagonist. In vitro assays include:
- Receptor Binding : Radioligand displacement (e.g., H-mepyramine) in guinea pig ileum membranes. IC values <10 nM indicate high affinity .
- Functional Assays : Inhibition of histamine-induced cAMP production in HEK293 cells expressing H receptors .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay systems?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ion concentrations) or receptor subtype specificity. Strategies include:
- Cross-Validation : Compare results from radioligand binding (cell membranes) and functional assays (whole cells).
- Species-Specific Receptors : Use humanized receptor models to eliminate interspecies variability .
- Data Normalization : Express activity relative to a reference antagonist (e.g., diphenhydramine) to control for systemic errors .
Q. What strategies optimize the synthesis of isotopically labeled analogs for pharmacokinetic studies?
- Methodological Answer : Deuterated or C-labeled analogs are synthesized via:
- Isotope Incorporation : Use of deuterated methyl iodide (CDI) during alkylation or C-labeled starting materials (e.g., CH-pyrrolidine).
- Purification : Reverse-phase HPLC with deuterated solvents to minimize isotopic dilution .
- Applications : MS-based quantification in plasma/tissue homogenates to study metabolic stability and distribution .
Q. How do structural modifications (e.g., halogenation) impact receptor selectivity and off-target effects?
- Methodological Answer : Systematic SAR studies involve:
- Halogenation : Introduce Cl or F at the phenyl ring (if applicable) to enhance lipophilicity and receptor binding.
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in H vs. muscarinic receptors.
- Off-Target Screening : Panel-based assays (e.g., CEREP) to evaluate affinity for 5-HT, adrenergic, or dopaminergic receptors .
Data Contradiction Analysis
Q. Conflicting reports on CNS penetration: How to design experiments to clarify this property?
- Methodological Answer :
- In Vivo Models : Administer compound to rodents and measure brain-to-plasma ratio via LC-MS/MS. Use P-glycoprotein inhibitors (e.g., cyclosporine A) to assess efflux transporter involvement.
- In Vitro Models : MDCK-MDR1 cell monolayers to quantify permeability and efflux ratio.
- Comparative Studies : Benchmark against known CNS-penetrant H antagonists (e.g., cetirizine) .
Experimental Design Challenges
Q. What are the critical considerations for stability studies under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC-UV.
- Light/Temperature Sensitivity : Store samples under ICH Q1B guidelines (photostability testing).
- Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life and identify major metabolites via UPLC-QTOF .
Comparative Studies
Q. How does this compound compare to its (2S)-enantiomer in receptor binding and toxicity profiles?
- Methodological Answer :
- Enantiomer Synthesis : Prepare (2S)-enantiomer via mirror-image synthetic routes (e.g., opposite chiral catalysts).
- Binding Assays : Compare IC values in H receptor models.
- Toxicity Screening : MTT assays in hepatocytes (e.g., HepG2) and cardiac safety profiling (hERG inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
